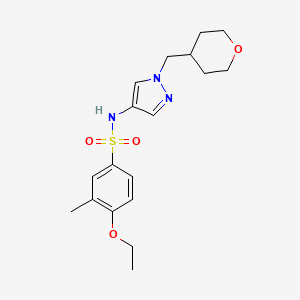

4-ethoxy-3-methyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide

Description

This compound is a benzenesulfonamide derivative featuring a 4-ethoxy-3-methyl-substituted benzene ring and a pyrazole moiety modified with a tetrahydro-2H-pyran-4-ylmethyl group. The ethoxy and methyl groups on the benzene ring likely enhance lipophilicity and influence electronic properties, while the tetrahydro-2H-pyran (THP) substituent may improve metabolic stability and bioavailability, as seen in structurally related compounds . Sulfonamide derivatives are widely explored for therapeutic applications, including kinase inhibition, antimicrobial activity, and protein-protein interaction modulation, as evidenced by analogs in the literature .

Properties

IUPAC Name |

4-ethoxy-3-methyl-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O4S/c1-3-25-18-5-4-17(10-14(18)2)26(22,23)20-16-11-19-21(13-16)12-15-6-8-24-9-7-15/h4-5,10-11,13,15,20H,3,6-9,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANIIGMFQYSVQDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CN(N=C2)CC3CCOCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-ethoxy-3-methyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide is a complex organic compound belonging to the class of pyrazole derivatives. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antibacterial, and anticancer properties. This article explores the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of 4-ethoxy-3-methyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide is C17H22N4O4S, with a molecular weight of approximately 382.45 g/mol. The structure features a benzenesulfonamide moiety linked to a pyrazole ring and a tetrahydropyran substituent, which may contribute to its biological activity.

The mechanism of action for this compound is not fully elucidated; however, it is hypothesized that its bioactivity may involve interaction with various biological targets such as enzymes and receptors. Pyrazole derivatives are known to inhibit key enzymes involved in inflammatory pathways and cancer cell proliferation.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of pyrazole derivatives, including the target compound. For instance, research indicates that certain pyrazole carboxamides exhibit significant antifungal activity against various plant pathogens, suggesting potential applications in agriculture .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Target Organism | Activity (EC50) | Reference |

|---|---|---|---|

| Isoxazole Pyrazole Carboxylate 7ai | R. solani | 0.37 µg/mL | |

| 4-Ethoxy Pyrazole Derivative | S. aureus | Inhibitory |

Anti-inflammatory Activity

Pyrazole derivatives have been extensively studied for their anti-inflammatory effects. The compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. A study demonstrated that specific pyrazole derivatives significantly reduced inflammation in animal models .

Anticancer Activity

Research has indicated that pyrazoles possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in cancer cells. A study involving breast cancer cell lines showed that certain pyrazoles enhanced the cytotoxic effects of doxorubicin, indicating possible synergistic effects .

Table 2: Anticancer Activity of Pyrazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Synergistic Effect with Doxorubicin |

|---|---|---|---|

| Pyrazole A | MCF-7 | 10 | Yes |

| Pyrazole B | MDA-MB-231 | 15 | Yes |

Case Studies

- Case Study on Antifungal Activity : A series of synthesized pyrazole carboxamides were tested against phytopathogenic fungi. The results indicated notable antifungal activity, particularly against Rhizoctonia solani, with some compounds showing lower EC50 values than commercial fungicides .

- Case Study on Anti-inflammatory Effects : In vivo studies demonstrated that specific pyrazole derivatives significantly reduced paw edema in rats induced by carrageenan, showcasing their potential as anti-inflammatory agents .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 4-ethoxy-3-methyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide exhibit promising anticancer properties. For instance, related sulfonamide derivatives have been tested against various cancer cell lines, showing significant cytotoxic effects and potential as therapeutic agents in oncology .

Antimicrobial Properties

Sulfonamide compounds are widely recognized for their antimicrobial activity. Research has demonstrated that derivatives of benzenesulfonamide can inhibit the growth of certain bacteria and fungi, making them candidates for further development in treating infectious diseases .

Antileishmanial Activity

Studies on related pyrazol derivatives have shown efficacy against Leishmania species, which cause leishmaniasis—a neglected tropical disease. The structure of 4-ethoxy-3-methyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide suggests it may possess similar activity, warranting further investigation into its potential as an antileishmanial agent .

General Synthetic Route

- Formation of Tetrahydropyran Derivative : This involves reacting appropriate amines with tetrahydropyran to yield the desired intermediate.

- Synthesis of Pyrazole : The pyrazole moiety can be synthesized through cyclization reactions involving hydrazines and suitable carbonyl compounds.

- Final Coupling Reaction : The final compound is obtained by coupling the sulfonamide with the pyrazole derivative under acidic or basic conditions.

Table 2: Synthesis Steps Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| Step 1 | N-Alkylation | Tetrahydropyran, Amines |

| Step 2 | Cyclization | Hydrazine, Carbonyl Compounds |

| Step 3 | Coupling | Sulfonamide Derivatives |

Case Study 1: Anticancer Evaluation

In a study evaluating the anticancer properties of sulfonamide derivatives, compounds structurally similar to 4-ethoxy-3-methyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide were tested against various cancer cell lines, showing IC50 values indicating potent activity against breast and liver cancer cells .

Case Study 2: Antimicrobial Testing

A series of benzenesulfonamide derivatives were screened for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the sulfonamide structure enhanced antibacterial efficacy, suggesting a potential pathway for optimizing the activity of compounds like 4-ethoxy... .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares key structural features and properties of the target compound with analogs from the provided evidence:

Key Observations

Substituent Effects on Bioactivity :

- The ethoxy and methyl groups on the benzene ring (target compound) may enhance membrane permeability compared to electron-withdrawing groups (e.g., trifluoromethyl in ).

- The tetrahydro-2H-pyran (THP) group is recurrent in bioactive compounds (e.g., ), suggesting its role in improving metabolic stability and binding interactions.

Biological Activity Trends :

- Sulfonamides with bulky hydrophobic substituents (e.g., chromen-2-yl in or dodecyl in ) show kinase inhibition or antifungal activity. The target compound’s THP group may mimic these effects.

- Triazole vs. Pyrazole Cores : Triazole derivatives (e.g., ) exhibit antifungal activity, while pyrazole-based compounds (e.g., ) are more common in kinase modulation.

Pharmacokinetic Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.